molecular formula C16H14Cl3NO3 B11700042 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

Cat. No.: B11700042
M. Wt: 374.6 g/mol
InChI Key: TUBYKRSKRNOTCQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a chemical compound with the molecular formula C16H14Cl3NO3 It is a benzamide derivative known for its unique chemical structure, which includes a methoxy group, a trichloroethyl group, and a phenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trichloro-1-phenoxyethanamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the trichloroethyl group contributes to its stability and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14Cl3NO3

Molecular Weight

374.6 g/mol

IUPAC Name

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

InChI

InChI=1S/C16H14Cl3NO3/c1-22-12-9-7-11(8-10-12)14(21)20-15(16(17,18)19)23-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21)

InChI Key

TUBYKRSKRNOTCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

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